molecular formula C6H3Br2F2N B1399165 2,3-Dibromo-4-(difluoromethyl)pyridine CAS No. 1374659-29-6

2,3-Dibromo-4-(difluoromethyl)pyridine

Cat. No. B1399165
M. Wt: 286.9 g/mol
InChI Key: SSHLIULMIFZUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dibromo-4-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3Br2F2N . It has a molecular weight of 286.90 g/mol . This compound is used in various fields of research and industry due to its unique properties.


Synthesis Analysis

The synthesis of “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine; subsequent vapor–phase fluorination produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-4-(difluoromethyl)pyridine” is represented by the InChI code: InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H . The Canonical SMILES representation is: C1=CN=C(C(=C1C(F)F)Br)Br .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 286.90 g/mol, an XLogP3-AA of 3.2, and a topological polar surface area of 12.9 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Pesticides

2,3-Dibromo-4-(difluoromethyl)pyridine, as a fluorine-containing pyridine derivative, plays a significant role in the synthesis of pesticides. Lu Xin-xin (2006) reviewed the processes of synthesizing similar fluorine-containing pyridines, underscoring their importance in pesticide production (Lu Xin-xin, 2006).

Synthesis of Functionalized Pyridine Derivatives

This compound reacts with a range of electrophiles to give various functionalized pyridine derivatives. H. Benmansour et al. (2000) and (2001) demonstrated the synthesis of multifunctional pyridine derivatives from bromofluoropyridine derivatives, highlighting the compound's versatility in creating diverse chemical structures (Benmansour et al., 2000), (Benmansour et al., 2001).

Development of Silylated Compounds

Laura Santos et al. (2020) explored the functionalization of 3-(difluoromethyl)pyridine, leading to the development of new silylated compounds. This research indicates potential applications in designing novel chemical entities (Santos et al., 2020).

Synthesis of Substituted Pyridines

The pyridine heterocycle is integral in medicinal development. A. Goetz and N. Garg (2012) reported on using 3,4-pyridynes, closely related to 2,3-Dibromo-4-(difluoromethyl)pyridine, for the synthesis of di- and tri-substituted pyridines, contributing to the creation of medicinal derivatives (Goetz & Garg, 2012).

Synthesis of Triarylpyridine Derivatives

B. Maleki (2015) discussed the synthesis of 2,4,6-triarylpyridines, which possess a broad spectrum of biological and pharmaceutical properties. This synthesis emphasizes the significance of pyridine derivatives in pharmaceutical development (Maleki, 2015).

Future Directions

The future directions for “2,3-Dibromo-4-(difluoromethyl)pyridine” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2,3-dibromo-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHLIULMIFZUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-4-(difluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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